molecular formula C24H21N3O4 B2407521 J22352

J22352

Cat. No.: B2407521
M. Wt: 415.4 g/mol
InChI Key: JBJIKUXUKSADFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

J22352 is a highly selective inhibitor of histone deacetylase 6 (HDAC6) with proteolysis-targeting chimeras (PROTAC)-like properties. It has an IC50 value of 4.7 nM, making it a potent compound for targeting HDAC6. This compound has shown significant anticancer effects, particularly in glioblastoma, by promoting the degradation of HDAC6 and inducing autophagy .

Preparation Methods

The synthetic routes and reaction conditions for J22352 are not explicitly detailed in the available literature. it is known that this compound is synthesized with high purity (98.72%) and is available in various quantities for research purposes . Industrial production methods for this compound are not publicly disclosed, as it is primarily used for scientific research.

Chemical Reactions Analysis

J22352 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include the degradation products of HDAC6 and the induction of autophagic cell death in cancer cells .

Scientific Research Applications

J22352 has a wide range of scientific research applications, including:

Mechanism of Action

J22352 exerts its effects through the following mechanisms:

Comparison with Similar Compounds

J22352 is unique due to its high selectivity for HDAC6 and its PROTAC-like properties. Similar compounds include:

    Tubastatin A: Another selective HDAC6 inhibitor, but with different structural properties and potency.

    ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor used in multiple myeloma research.

    CAY10603: A potent HDAC6 inhibitor with applications in cancer research.

This compound stands out due to its dual action of HDAC6 inhibition and autophagy induction, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-22(25-31)19-12-10-18(11-13-19)16-27-21-9-5-4-8-20(21)23(29)26(24(27)30)15-14-17-6-2-1-3-7-17/h1-13,31H,14-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJIKUXUKSADFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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